4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
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Overview
Description
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and a benzenesulfonamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrole ring, and finally, the attachment of the benzenesulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to optimize the synthesis process and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Shares structural similarities but differs in its quinoline core.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide lies in its combination of a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O5S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-[2-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H24N4O5S2/c1-31-19-8-5-15(11-20(19)32-2)17-13-33-23(26-17)21-18(28)12-27(22(21)24)10-9-14-3-6-16(7-4-14)34(25,29)30/h3-8,11,13,24,28H,9-10,12H2,1-2H3,(H2,25,29,30) |
InChI Key |
KEPOUCRGTXSLBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=CC=C(C=C4)S(=O)(=O)N)O)OC |
Origin of Product |
United States |
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